

Ethyl 2-Methyl-4-Pentenoate: A Technical Guide for Flavor Applications

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Compound of Interest

Compound Name: *Ethyl 2-methyl-4-pentenoate*

Cat. No.: B044335

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An In-depth Whitepaper for Researchers, Scientists, and Product Development Professionals

Ethyl 2-methyl-4-pentenoate is a volatile ester recognized for its potent fruity aroma, contributing desirable notes to a wide array of food and beverage products. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, sensory profile, and safety as a flavoring agent, intended for professionals in the fields of flavor chemistry, food science, and drug development.

Physicochemical Properties

Ethyl 2-methyl-4-pentenoate is a colorless liquid with a characteristic fruity odor. A summary of its key physical and chemical properties is presented in Table 1. It is important to note that slight variations in reported values exist across different sources, which can be attributed to measurement techniques and sample purity.

Table 1: Physicochemical Properties of **Ethyl 2-Methyl-4-Pentenoate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₂	[cite:]
Molecular Weight	142.20 g/mol	[cite:]
CAS Number	53399-81-8	[cite:]
FEMA Number	3489	[1]
JECFA Number	351	[1]
Appearance	Colorless liquid	[cite:]
Boiling Point	153-155 °C at 760 mmHg	[cite:]
Density	0.870-0.891 g/mL at 25 °C	[cite:]
Refractive Index	1.415-1.421 at 20 °C	[cite:]
Solubility	Insoluble in water; soluble in alcohol and oils.	[cite:]
Flash Point	Approximately 41 °C (105.8 °F)	[cite:]

Synthesis of Ethyl 2-Methyl-4-Pentenoate

The industrial synthesis of **ethyl 2-methyl-4-pentenoate** can be achieved through various chemical pathways. One common method involves the reaction of triethyl orthopropionate with allyl alcohol in the presence of an acid catalyst. The following is a representative experimental protocol based on available literature.

Experimental Protocol: Synthesis from Triethyl Orthopropionate and Allyl Alcohol

Materials:

- Triethyl orthopropionate
- Allyl alcohol

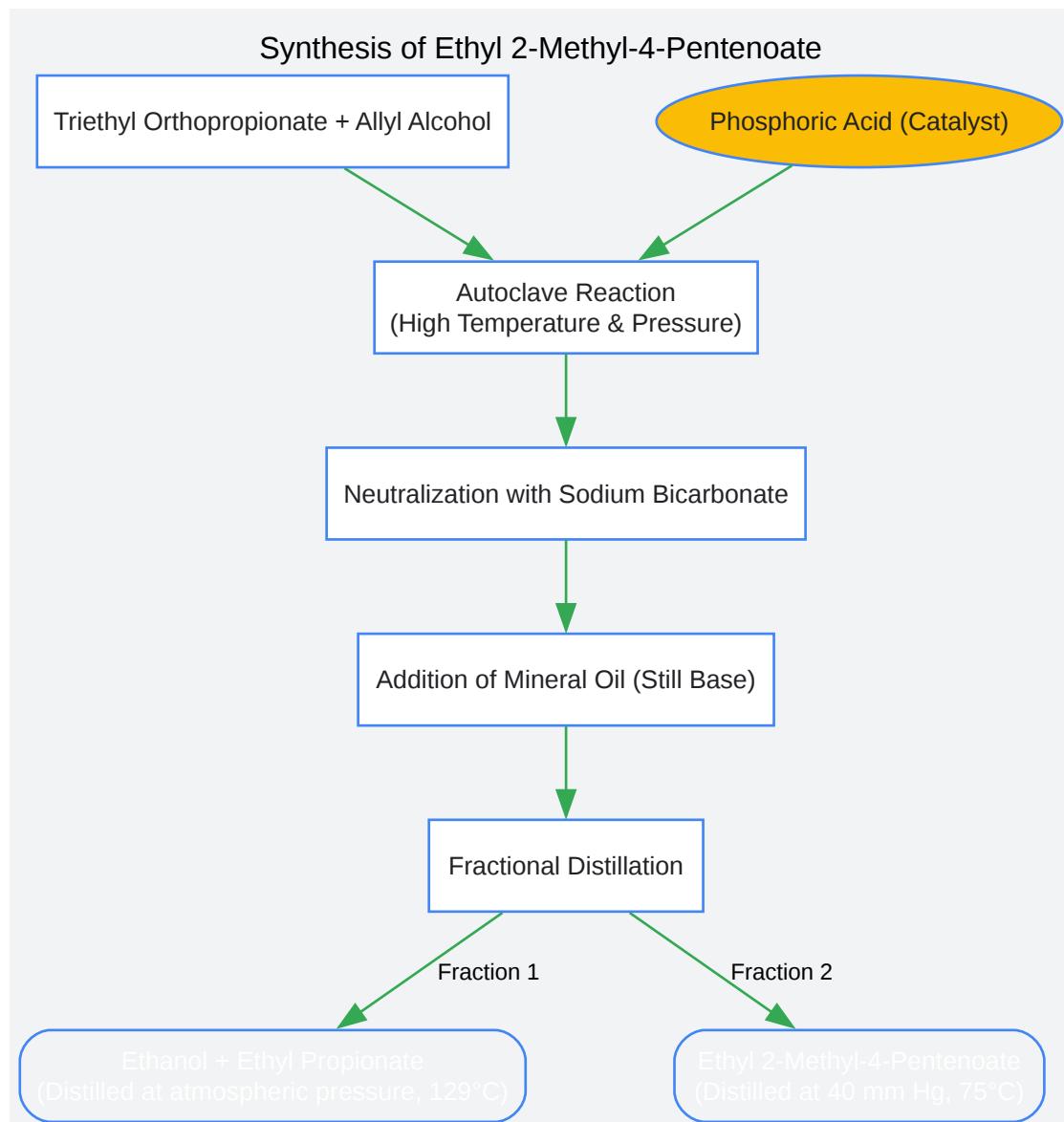
- Phosphoric acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Mineral oil (as a still base)

Procedure:

- Reaction: A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the presence of a catalytic amount of phosphoric acid. The reaction is carried out under elevated temperature and pressure.
- Neutralization: After the reaction is complete, the autoclave is cooled and opened. Sodium bicarbonate is added to the reaction mixture to neutralize the phosphoric acid catalyst.
- Distillation: Mineral oil is added to the neutralized mixture as a still base. The product is then isolated via fractional distillation.
 - An initial fraction, consisting of ethanol and ethyl propionate, is collected at atmospheric pressure at approximately 129 °C.
 - The pressure is then reduced to 40 mm Hg, and the desired product, **ethyl 2-methyl-4-pentenoate**, is collected at approximately 75 °C.

The yield for this synthesis is reported to be approximately 73.5% based on the initial amount of triethyl orthopropionate.[\[2\]](#)

Synthesis Workflow



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Caption: Workflow for the synthesis of **Ethyl 2-methyl-4-pentenoate**.

Sensory Profile and Applications

Ethyl 2-methyl-4-pentenoate is characterized by a complex fruity aroma with distinct notes of pineapple, green apple, and tropical fruits. Its flavor profile makes it a valuable component in a variety of food and beverage applications.

Table 2: Sensory Descriptors for **Ethyl 2-Methyl-4-Pentenoate**

Descriptor	Description
Primary	Fruity, Pineapple
Secondary	Green, Tropical, Estery
Nuances	Waxy, Cooling

While specific, publicly available quantitative data on odor and taste thresholds are limited, its potent character suggests a low detection threshold. It is commonly used in the formulation of fruit flavors, particularly for pineapple, apple, and tropical fruit blends, in products such as beverages, candies, baked goods, and chewing gum. Although the Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), specific usage levels in various food categories are not detailed in readily accessible publications.

Experimental Protocol: Sensory Evaluation

A robust sensory evaluation is critical for determining the impact and optimal usage level of **ethyl 2-methyl-4-pentenoate** in a food or beverage matrix. The following is a generalized protocol for its sensory assessment.

Objective: To characterize the sensory profile and determine the detection and recognition thresholds of **ethyl 2-methyl-4-pentenoate**.

Materials:

- High-purity **ethyl 2-methyl-4-pentenoate**
- Deionized, odor-free water or a neutral oil base
- Odor-free sample cups with lids
- A panel of 8-12 trained sensory assessors

Procedure:

- Panelist Training: Panelists are trained on the recognition and intensity scaling of fruity, green, and tropical aroma standards.
- Sample Preparation: A series of dilutions of **ethyl 2-methyl-4-pentenoate** are prepared in the chosen base (water or oil). Concentrations should span from sub-threshold to clearly perceptible levels. Samples are presented in coded, opaque cups to prevent visual bias.
- Threshold Determination (Ascending Forced-Choice Method):
 - Panelists are presented with three samples, two of which are blanks and one contains the odorant at a specific concentration.
 - They are asked to identify the "odd" sample.
 - The concentration is increased in steps until the panelist can reliably detect the difference. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's detection threshold.
- Descriptive Analysis:
 - Panelists are presented with a suprathreshold concentration of the sample and asked to rate the intensity of various flavor and aroma attributes (e.g., fruity, pineapple, green, sweet, acidic) on a labeled magnitude scale.
 - Data is collected and analyzed to generate a sensory profile of the compound.

Safety and Regulatory Status

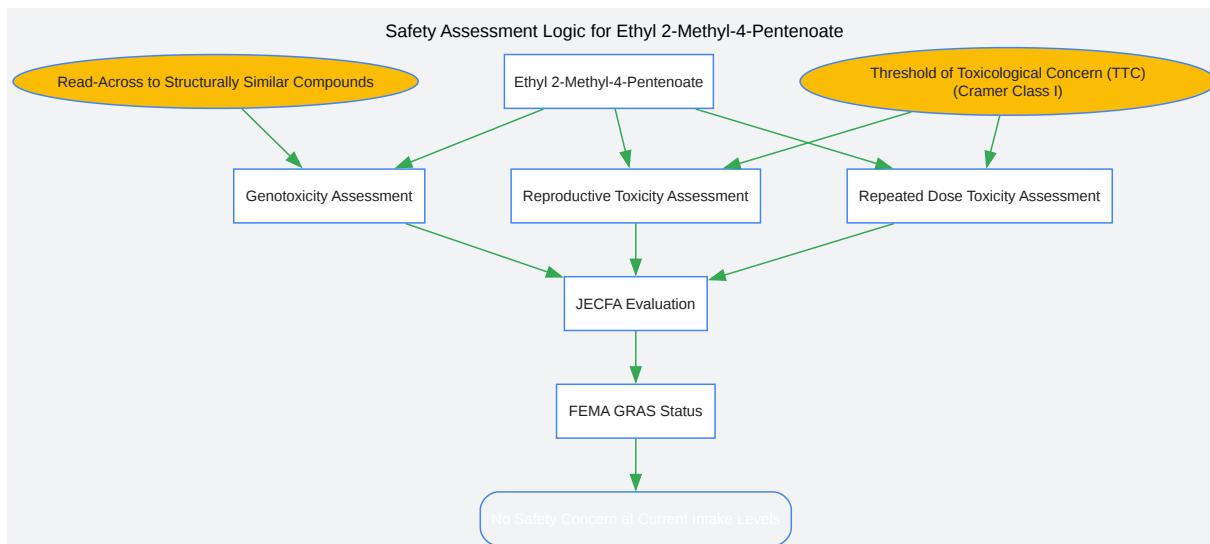
The safety of **ethyl 2-methyl-4-pentenoate** as a flavoring agent has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

Table 3: Toxicological and Regulatory Information

Endpoint	Finding/Status	Source(s)
Genotoxicity	No concern for genotoxicity based on read-across data.	[cite:]
Repeated Dose Toxicity	Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.	[cite:]
Reproductive Toxicity	Systemic exposure is below the TTC for a Cramer Class I material.	[cite:]
Skin Sensitization	Not expected to be a skin sensitizer at current use levels.	[cite:]
JECFA Evaluation	No safety concern at current levels of intake when used as a flavouring agent.	[1]
FEMA GRAS	GRAS No. 3489	[1]

The toxicological evaluations have largely relied on data from read-across studies with structurally similar compounds and the application of the Threshold of Toxicological Concern (TTC) concept. Based on these assessments, **ethyl 2-methyl-4-pentenoate** is considered safe for its intended use as a flavoring agent at the current estimated levels of intake.

Logical Relationship of Safety Assessment



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Caption: Logical flow of the safety assessment for **ethyl 2-methyl-4-pentenoate**.

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References

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